molecular formula C19H16FN3O2 B2688520 4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887885-70-3

4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2688520
CAS No.: 887885-70-3
M. Wt: 337.354
InChI Key: AQNGOMFTJOUCDS-UHFFFAOYSA-N
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Description

4-Fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a tetrahydronaphthalene moiety linked to the oxadiazole core and a 4-fluorobenzamide substituent. The compound’s structure combines a rigid bicyclic system (tetrahydronaphthalene) with a polar, electron-withdrawing fluorine atom, which may enhance binding specificity and metabolic stability.

Properties

IUPAC Name

4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-9-7-13(8-10-16)17(24)21-19-23-22-18(25-19)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNGOMFTJOUCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Tetrahydronaphthalenyl Group: This step involves the alkylation or acylation of the oxadiazole intermediate with a tetrahydronaphthalenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the tetrahydronaphthalenyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Research: The compound could be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituent on Benzamide Oxadiazole-Linked Group Yield (%) HPLC Purity (%) Key Biological Activity Reference
4-Fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (Target) 4-Fluoro 5,6,7,8-Tetrahydronaphthalen-2-yl - - Not explicitly reported
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 3-Trifluoromethyl 5,6,7,8-Tetrahydronaphthalen-2-yl 15 95.5 Ca²⁺/calmodulin inhibition
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) 4-Bromo 5,6,7,8-Tetrahydronaphthalen-2-yl 50 95.3 Not reported
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) 4-Isopropoxy 5,6,7,8-Tetrahydronaphthalen-2-yl 12 97.9 Not reported
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide (14) 3-Fluoro 5,6,7,8-Tetrahydronaphthalen-2-yl 36 - Antimicrobial (MRSA)
OZE-I (cyclopropanecarboxamide derivative) Cyclopropane 5,6,7,8-Tetrahydronaphthalen-2-yl - - Antimicrobial (MIC: 8 µg/mL)

Key Observations:

Halogenated analogs (e.g., 4-bromo in compound 7) exhibit higher synthetic yields (50%) compared to bulky groups like isopropoxy (12% for compound 8), suggesting steric hindrance impacts reaction efficiency . Fluorine position: The 4-fluoro isomer (target) may exhibit different hydrogen-bonding interactions compared to the 3-fluoro isomer (compound 14), influencing target binding .

Biological Activity: Antimicrobial Effects: Compound 14 (3-fluoro) and OZE-I (cyclopropane) show activity against Staphylococcus aureus, with OZE-I achieving an MIC of 8 µg/mL . The target compound’s 4-fluoro substitution may enhance specificity for bacterial enzymes due to its electronegativity . Anticancer Potential: Analogs like compound 9 (with a nitrothiazole group) induce apoptosis in A549 and C6 cancer cells, highlighting the role of electron-withdrawing groups in cytotoxicity .

Pharmacological Implications

  • Antimicrobial Activity : Fluorinated derivatives (e.g., 3-fluoro in compound 14) disrupt bacterial membrane integrity, while sulfonyl-containing analogs (e.g., OZE-II) target enzyme inhibition .
  • Anticancer Mechanisms : Oxadiazole derivatives with nitrothiazole or methoxybenzothiazole groups (e.g., compounds 6 and 9 in ) activate caspase-3 and depolarize mitochondrial membranes, suggesting apoptosis induction .

Biological Activity

4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a benzamide core linked to a tetrahydronaphthalene moiety through an oxadiazole ring, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H16FN3O2\text{C}_{19}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}

This compound is characterized by the presence of a fluorine atom at the para position of the benzamide ring and an oxadiazole ring that enhances its biological activity.

The primary target for this compound is the retinoic acid receptor gamma (RARG) . This interaction influences various biochemical pathways related to cell growth and differentiation. The binding affinity to RARG suggests that the compound may modulate gene expression involved in cellular processes such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : Studies have shown that oxadiazole derivatives can inhibit Mycobacterium bovis BCG effectively. The mechanism involves disruption of fatty acid biosynthesis through inhibition of key enzymes like enoyl reductase (InhA) .
  • Broad-Spectrum Antimicrobial Effects : Compounds similar to this compound have demonstrated activity against various bacterial strains including Clostridium difficile and Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Retinoic Acid Receptor Modulation : By acting on RARG, this compound may influence cancer cell proliferation and survival pathways. In vitro studies have shown promising results in inhibiting the growth of cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) explored the antitubercular effects of various oxadiazole derivatives. Among them, compounds structurally related to this compound exhibited potent activity against both active and dormant states of Mycobacterium bovis BCG .

Study 2: Cancer Cell Proliferation

In another investigation focusing on cancer therapeutics, compounds targeting RARG were tested for their ability to inhibit proliferation in various cancer cell lines. The results indicated that modifications in the oxadiazole structure could enhance cytotoxicity against specific tumors.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds with variations in their structural features:

Compound NameStructure FeaturesBiological Activity
This compoundFluorine at para positionAntimicrobial & anticancer
3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamideFluorine at meta positionReduced activity compared to para variant
N-[4-(5-methyl-thiazol-2-yloxy)-phenyl]-N'-(tetrahydro-naphthalene)carboxamideThiazole instead of oxadiazoleDifferent pharmacological profile

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